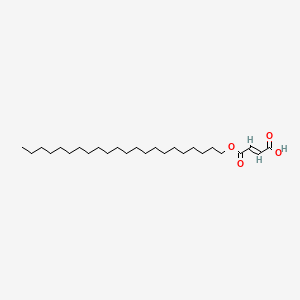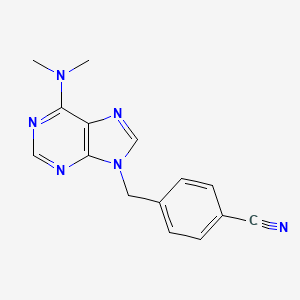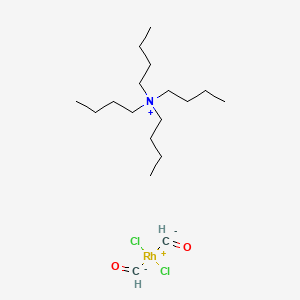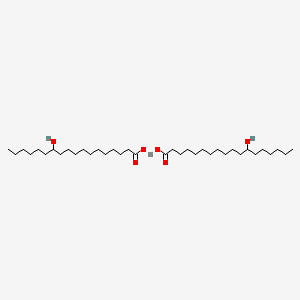
2-Undecyl-1H-imidazole-4-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecyl-1H-imidazole-4-carbodithioic acid is a chemical compound with the molecular formula C15H26N2S2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyl-1H-imidazole-4-carbodithioic acid typically involves the reaction of undecylamine with carbon disulfide and an imidazole derivative. The reaction conditions often require a base, such as sodium hydroxide, to facilitate the formation of the carbodithioic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Undecyl-1H-imidazole-4-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or a disulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the imidazole ring under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various imidazole derivatives depending on the nucleophile used
Scientific Research Applications
2-Undecyl-1H-imidazole-4-carbodithioic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Undecyl-1H-imidazole-4-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the carbodithioic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Undecylimidazole: Lacks the carbodithioic acid group, resulting in different reactivity and applications.
1H-Imidazole-4-carbodithioic acid: Similar structure but without the undecyl group, affecting its solubility and interaction with biological targets
Uniqueness
2-Undecyl-1H-imidazole-4-carbodithioic acid is unique due to the presence of both the undecyl and carbodithioic acid groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to form strong interactions with metal ions and thiol groups .
Properties
CAS No. |
84824-79-3 |
|---|---|
Molecular Formula |
C15H26N2S2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-undecyl-1H-imidazole-5-carbodithioic acid |
InChI |
InChI=1S/C15H26N2S2/c1-2-3-4-5-6-7-8-9-10-11-14-16-12-13(17-14)15(18)19/h12H,2-11H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
JLPZJNSJPMYRJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC=C(N1)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)






